6-pentan-2-ylsulfanyl-1H-pyridin-2-one
Description
6-Pentan-2-ylsulfanyl-1H-pyridin-2-one is a heterocyclic organic compound featuring a pyridin-2-one core substituted at the 6th position with a pentan-2-ylsulfanyl group. The sulfur atom in the sulfanyl moiety and the branched pentyl chain distinguish it from simpler pyridinone derivatives.
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
6-pentan-2-ylsulfanyl-1H-pyridin-2-one |
InChI |
InChI=1S/C10H15NOS/c1-3-5-8(2)13-10-7-4-6-9(12)11-10/h4,6-8H,3,5H2,1-2H3,(H,11,12) |
InChI Key |
OQKLZOCVNRMKOW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)SC1=CC=CC(=O)N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable carbonyl compound.
Introduction of the Pentan-2-ylsulfanyl Group: The pentan-2-ylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyridinone core with a pentan-2-ylsulfanyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-pentan-2-ylsulfanyl-1H-pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridinone core can be reduced to form dihydropyridinone derivatives.
Substitution: The hydrogen atoms on the pyridinone ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridinone derivatives.
Substitution: Alkylated or acylated pyridinone derivatives.
Scientific Research Applications
6-pentan-2-ylsulfanyl-1H-pyridin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may have potential as a bioactive molecule with applications in drug discovery.
Medicine: Its derivatives could be explored for their pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-pentan-2-ylsulfanyl-1H-pyridin-2-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors. The sulfanyl group could play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Key Comparisons:
Sulfur vs. Oxygen Functional Groups
- The sulfanyl group in this compound introduces distinct electronic and steric effects compared to oxygen-based substituents (e.g., hydroxyl in 6-hydroxypyridin-2-one sulphate). Sulfur’s larger atomic radius and lower electronegativity may enhance binding to metal ions or thiol-reactive biological targets, a property absent in hydroxyl or methyl-substituted analogs .
Core Ring Modifications Pyridin-2-one derivatives (e.g., 6-methyl-1-phenyl-2(1H)-pyridone) exhibit planar aromatic cores conducive to π-π stacking in drug-receptor interactions. In contrast, pyran-2-one derivatives (e.g., 6-pentyl-2H-pyran-2-one) have a non-aromatic, oxygen-containing ring, altering electronic properties and reactivity .
Biological Activity
- While 6-methyl-1-phenyl-2(1H)-pyridone demonstrates enhanced anti-inflammatory activity due to its methyl and phenyl groups, the sulfanyl group in the target compound could confer unique mechanisms, such as inhibition of cysteine proteases or modulation of redox pathways .
Research Implications and Unanswered Questions
- Synthetic Challenges : The branched pentylsulfanyl group may complicate synthesis, requiring optimized conditions for regioselective substitution, as seen in related compounds .
- Pharmacological Potential: The compound’s lipophilicity and sulfur content warrant exploration in drug discovery, particularly for targets requiring hydrophobic interactions or thiol reactivity.
- Contradictions : highlights hydroxyl groups as beneficial for bioactivity, but sulfur’s role in this context remains unclear. Further studies are needed to resolve this .
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